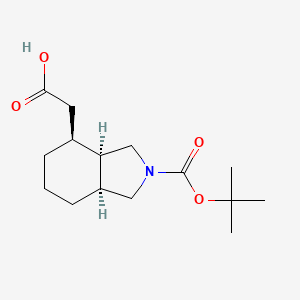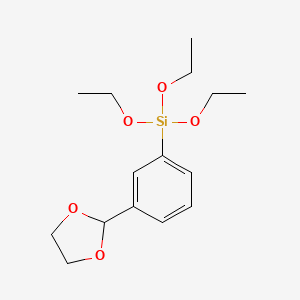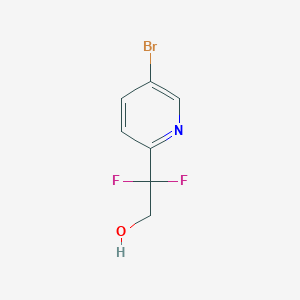
Racemic-2-((3aR,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Racemic-2-((3aR,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindol-4-yl)acetic acid is an organic compound characterized by its unique stereochemistry Racemic mixtures contain equal parts of enantiomers, which are molecules that are mirror images of each other
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Racemic-2-((3aR,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindol-4-yl)acetic acid typically involves several steps:
Synthesis of the Isoindoline Core: : Starting with a basic isoindoline skeleton, the compound is synthesized using a series of organic reactions, such as hydrogenation, to reduce double bonds and form the octahydroisoindoline structure.
Introduction of the tert-Butoxycarbonyl Group: : This protecting group is added to the nitrogen atom to enhance stability during further reactions.
Attachment of the Acetic Acid Side Chain: : The final step involves introducing the acetic acid side chain through esterification or amidation reactions.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized to ensure high yield and purity. This can include using advanced catalysts, high-pressure reactors, and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of corresponding acids or ketones.
Reduction: : Reducing agents like lithium aluminum hydride can convert it to alcohols or amines.
Substitution: : It can participate in substitution reactions where functional groups like halides are replaced with others, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Agents: : Alkyl halides, acyl chlorides.
Major Products
The primary products of these reactions are usually derivatives of the original compound, including various acyl, alkyl, or aryl substitutions, depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is valuable in synthetic organic chemistry due to its complex structure, allowing researchers to explore new reaction mechanisms and pathways.
Biology
In biological research, its derivatives can be used to study enzyme-substrate interactions, protein binding sites, and cellular uptake mechanisms.
Medicine
Medically, similar structures have been investigated for their potential as pharmaceutical agents, particularly in the development of drugs targeting the nervous system or as intermediates in drug synthesis.
Industry
Industrially, it finds applications in the synthesis of advanced materials, such as polymers or as a precursor to other complex organic compounds used in manufacturing.
作用機序
The mechanism by which Racemic-2-((3aR,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindol-4-yl)acetic acid exerts its effects can vary depending on the context:
Molecular Targets: : This might include specific enzymes or receptors in biological systems.
Pathways Involved: : It could modulate biochemical pathways by inhibiting or activating key steps, influencing downstream processes like cellular metabolism or signal transduction.
類似化合物との比較
Similar Compounds
Racemic-2-((3aR,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindoline-4-yl)propionic acid
Racemic-2-((3aR,4S,7aS)-2-(tert-butoxycarbonyl)octahydro-1H-isoindoline-4-yl)butanoic acid
特性
IUPAC Name |
2-[(3aR,4S,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-8-11-6-4-5-10(7-13(17)18)12(11)9-16/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNSBMLUBXVBQS-QJPTWQEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCC[C@H]([C@H]2C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)

![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)
![2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B6590970.png)
![5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B6590976.png)


![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)

![Tetrakis[4-(1-imidazolyl)phenyl]methane](/img/structure/B6591035.png)

